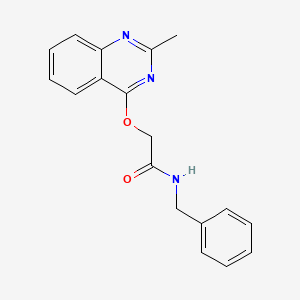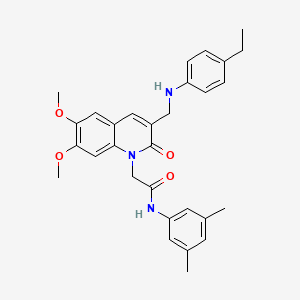
2-Chloro-N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as CPMA and is a member of the acetamide family. CPMA has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of CPMA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. CPMA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. CPMA has also been found to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and physiological effects:
CPMA has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CPMA has also been found to have a positive effect on learning and memory, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, CPMA has been found to have a positive effect on liver function, making it a potential candidate for the treatment of liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPMA has several advantages for lab experiments. It is easy to synthesize and has a high yield, making it a cost-effective compound to use in experiments. Additionally, CPMA has been extensively studied, making it a well-characterized compound. However, there are some limitations to using CPMA in lab experiments. It has low solubility in water, making it difficult to dissolve in aqueous solutions. Additionally, CPMA has a short half-life in the body, making it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of CPMA. One potential direction is the development of new drugs based on CPMA. CPMA has been found to exhibit various pharmacological properties, making it a promising candidate for drug development. Additionally, further studies are needed to fully understand the mechanism of action of CPMA. This could lead to the development of new drugs that target specific enzymes and receptors in the body. Finally, further studies are needed to determine the long-term effects of CPMA on the body. This could lead to the development of new drugs that have fewer side effects than current treatments.
Métodos De Síntesis
CPMA can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-methoxybenzylamine with ethyl chloroacetate, followed by the addition of cyclopropylmethylamine. The final step involves the chlorination of the resulting product using thionyl chloride. The yield of CPMA obtained from this method is high, making it an efficient synthesis process.
Aplicaciones Científicas De Investigación
CPMA has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. CPMA has also been found to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurodegenerative diseases. Additionally, CPMA has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-12-6-4-11(5-7-12)15(13(16)8-14)9-10-2-3-10/h4-7,10H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOHIAJZOBPEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2888591.png)
![3-{[4-(tert-butyl)benzyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2888592.png)
![N~4~-[4-(acetylamino)phenyl]-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2888594.png)

![1-(4-Chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazino]-1-ethanol](/img/structure/B2888596.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2888597.png)
![N-Methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B2888598.png)

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B2888600.png)
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2888601.png)

![Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2888607.png)
